InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3
. The Canonical SMILES representation is COC(=O)C1CCC(=O)C1
.
Dieckmann Condensation: This classic approach involves the intramolecular cyclization of dimethyl adipate in the presence of a strong base like sodium methoxide. [] The reaction proceeds through the formation of an enolate ion, followed by nucleophilic attack on the ester carbonyl group, ultimately leading to the formation of the cyclopentanone ring.
Photochemical Chlorocarbonylation: This method employs irradiation of cyclopentanone in oxalyl chloride, followed by esterification with methanol to yield Methyl 3-oxocyclopentanecarboxylate. [] The reaction involves the generation of a reactive chlorine radical species, which adds to the cyclopentanone, leading to ring opening and subsequent chlorocarbonylation.
Aldol Condensation: The acidic proton at the alpha-position to both the keto and ester groups can be easily abstracted by a base, generating an enolate ion. This nucleophilic enolate can then react with aldehydes or ketones in an aldol condensation reaction. [] This reaction is particularly useful for the formation of carbon-carbon bonds and the introduction of further complexity into the molecule.
Sulfenylation: Methyl 3-oxocyclopentanecarboxylate can undergo regioselective sulfenylation at the alpha-position to the keto group. [] This reaction typically involves the use of a sulfenylating agent, such as a sulfenyl chloride, in the presence of a base. The resulting α-sulfenyl keto esters are valuable intermediates in organic synthesis.
Alkylation: Similar to sulfenylation, the enolate of Methyl 3-oxocyclopentanecarboxylate can be alkylated with various electrophiles, such as alkyl halides. [] This reaction provides a route for introducing alkyl substituents at the alpha-position, allowing for structural diversity and fine-tuning of the molecule's properties.
Methyl 3-oxocyclopentanecarboxylate finds its primary application as a versatile building block in organic synthesis. [] Its reactive nature allows for its transformation into more complex molecules with potential applications in various fields. Some specific applications identified in the provided papers include:
Synthesis of Natural Products: Methyl 3-oxocyclopentanecarboxylate serves as a key starting material in the synthesis of calythrone, a naturally occurring cyclopentenedione derivative found in Calythrix species. []
Iridoid Terpene Synthesis: The regioselective sulfenylation of Methyl 3-oxocyclopentanecarboxylate, followed by specific transformations, provides a pathway to access 5,6-dihydro-6-hydroxy-4H-pyran-3-carboxylic acid esters, which are characteristic structural features of iridoid terpenes. []
Fungicide Synthesis: Methyl 3-oxocyclopentanecarboxylate acts as an intermediate in the synthesis of metconazole, a fungicide used in agriculture and horticulture. [] The process involves alkylation and subsequent hydrolysis to obtain the desired fungicidal compound.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7